6-Methoxy-4-methyl-2(3H)-benzothiazolone
Overview
Description
6-Methoxy-4-methyl-2(3H)-benzothiazolone , also known by its chemical formula C₁₁H₁₁NO₂ , is a heterocyclic compound. It belongs to the class of benzothiazolones, which are characterized by a benzene ring fused with a thiazole ring. The compound features a methoxy group (–OCH₃) and a methyl group (–CH₃) attached to the benzothiazolone core.
Synthesis Analysis
The synthesis of 6-Methoxy-4-methyl-2(3H)-benzothiazolone involves several methods, including condensation reactions, cyclizations, and functional group transformations. Researchers have reported various synthetic routes, but a common approach is the condensation of an appropriate amine with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazolone ring. Further optimization and purification steps are necessary to obtain high yields and purity.
Molecular Structure Analysis
The molecular structure of 6-Methoxy-4-methyl-2(3H)-benzothiazolone consists of a benzothiazolone core with the following features:
- A six-membered thiazole ring containing sulfur and nitrogen atoms.
- A methoxy group (–OCH₃) attached to the benzene ring.
- A methyl group (–CH₃) at a specific position on the benzothiazolone ring.
Chemical Reactions Analysis
The compound exhibits reactivity typical of benzothiazolones. It can participate in various reactions, including:
- Acylation : The methoxy group can undergo acylation reactions with acyl chlorides or anhydrides.
- Substitution Reactions : The methyl group can be substituted by other functional groups.
- Oxidation and Reduction : The benzothiazolone ring can be oxidized or reduced under appropriate conditions.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts in the range of 150–160°C.
- Solubility : It is moderately soluble in organic solvents like ethanol and dichloromethane.
- Color : The compound appears as a pale yellow to light brown solid.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers should handle the compound with caution.
- Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.
Future Directions
Future research on 6-Methoxy-4-methyl-2(3H)-benzothiazolone should focus on:
- Biological Activity : Investigate its potential as a drug candidate, exploring specific targets and mechanisms.
- Synthetic Optimization : Develop more efficient and scalable synthetic routes.
- Structure-Activity Relationships : Correlate structural modifications with biological effects.
Please note that while I’ve provided an overview, in-depth analysis would require consulting relevant scientific literature. For specific details, refer to the papers retrieved during your research12.
properties
IUPAC Name |
6-methoxy-4-methyl-3H-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-5-3-6(12-2)4-7-8(5)10-9(11)13-7/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZONSXBIDNNRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)S2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230505 | |
Record name | 2(3H)-Benzothiazolone, 6-methoxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-methyl-2(3H)-benzothiazolone | |
CAS RN |
80689-16-3 | |
Record name | 2(3H)-Benzothiazolone, 6-methoxy-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080689163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Benzothiazolone, 6-methoxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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